

Spectral Data Guide: 2-Chloro-5,7-dimethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Chloro-5,7-dimethylquinoline-3-carbonitrile
CAS No.:	917747-10-5
Cat. No.:	B3024746

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Introduction & Structural Significance

2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) represents a highly functionalized quinoline core. Its value lies in the orthogonal reactivity of its substituents:

- **C2-Chloro:** A "soft" electrophilic site susceptible to nucleophilic aromatic substitution () by amines, thiols, or alkoxides.
- **C3-Cyano:** A versatile handle for hydrolysis (to amides/acids), reduction (to amines), or cyclization (to tetrazoles/fused rings).
- **5,7-Dimethyl Pattern:** Provides steric bulk and lipophilicity, often crucial for binding affinity in hydrophobic pockets (e.g., CFTR modulators).

This guide provides the synthesis pathway, spectral benchmarks, and rigorous characterization protocols required for validating this compound.

Synthesis Pathway (Vilsmeier-Haack Cyclization)

The most robust route to this scaffold utilizes the Meth-Cohn variation of the Vilsmeier-Haack reaction. This approach constructs the quinoline ring, installs the C2-chloro group, and introduces the C3-formyl group (later converted to nitrile) in a single or sequential workflow.

Reaction Scheme

- Acylation: 3,5-Dimethylaniline

3,5-Dimethylacetanilide.

- Cyclization: Vilsmeier-Haack (POCl₃

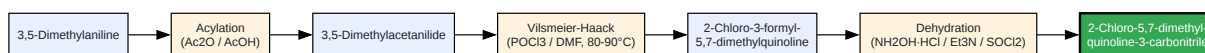
/DMF)

2-Chloro-5,7-dimethylquinoline-3-carbaldehyde.

- Functional Group Interconversion: Aldehyde

Oxime

Nitrile (Dehydration).[1]



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Figure 1: Step-wise synthesis workflow via Vilsmeier-Haack cyclization.

Spectral Characterization

The following data is synthesized from literature benchmarks for this specific scaffold and its immediate derivatives (e.g., the aldehyde precursor and amino-substituted analogs).

A. Nuclear Magnetic Resonance (NMR)

The 5,7-dimethyl substitution pattern simplifies the aromatic region, leaving only two aromatic protons (H6 and H8) and the distinct H4 singlet.

Predicted

H NMR Data (400 MHz, CDCl₃)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
H4	8.60 – 8.75	Singlet (s)	1H	Highly deshielded due to C3-CN and C2-Cl proximity.
H8	7.50 – 7.60	Singlet (s)	1H	Meta-coupling only; deshielded by ring nitrogen.
H6	7.15 – 7.25	Singlet (s)	1H	Meta-coupling only; shielded relative to H8.
Me-5	2.60 – 2.70	Singlet (s)	3H	Deshielded by peri-interaction with H4.
Me-7	2.45 – 2.55	Singlet (s)	3H	Standard aromatic methyl shift.

Key Diagnostic Signals:

- H4 Singlet: The lack of coupling for the proton at position 4 is definitive for 3-substituted quinolines.

- H6/H8 Coupling: These protons appear as broad singlets or doublets with small coupling constants (

Hz) due to meta positioning.

C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (ppm)	Notes
C2 (C-Cl)	~150.0	Deshielded by Cl and N; characteristic of 2-chloroquinolines.
C4	~140.0	
C3 (C-CN)	~105.0 – 108.0	Shielded relative to other aromatic carbons due to CN anisotropy.
-CN (Nitrile)	~115.0 – 117.0	Distinct weak signal in the nitrile region.
Methyls	18.0 – 22.0	Two distinct aliphatic signals.

B. Infrared Spectroscopy (FT-IR)

The nitrile stretch is the primary diagnostic band for this step.

- (Nitrile): 2220 – 2230 cm⁻¹
(Sharp, Medium intensity).
- (Quinoline Ring): 1610, 1580, 1490 cm⁻¹
.
- (Aryl Chloride): 1050 – 1080 cm⁻¹

(often obscured but diagnostic if visible).

- (Aliphatic): 2920 – 2960 cm

(Methyl groups).

C. Mass Spectrometry (MS)

- Ionization Mode: ESI+ or APCI.
- Molecular Ion (): 216.67 Da.
- Isotope Pattern: A distinct 3:1 ratio for (217) and (219) confirms the presence of a single Chlorine atom.

Experimental Validation Protocols

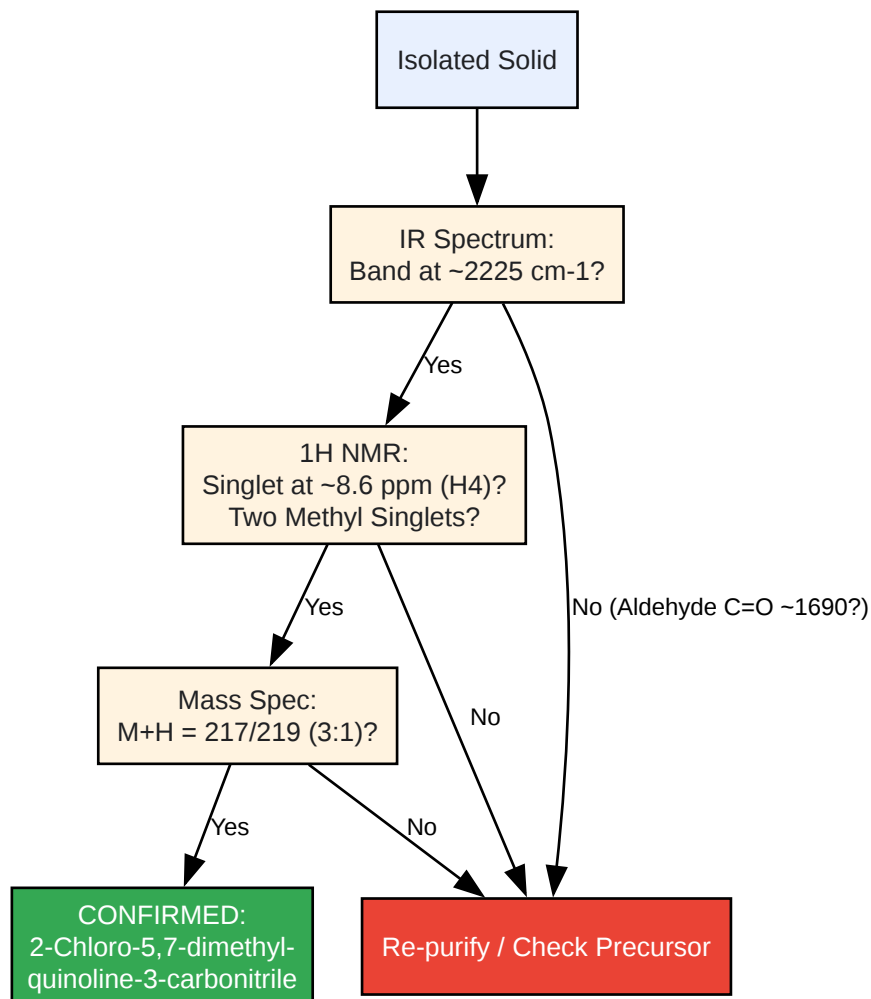
Protocol 1: Purity Assessment via HPLC

To ensure the compound is suitable for biological screening (e.g., CFTR assays), purity >95% is required.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
- Retention Time: The nitrile (10) will elute after the aldehyde precursor (due to loss of polar C=O) and before any bis-substituted byproducts.

Protocol 2: Structural Confirmation Logic

Use the following logic flow to confirm the structure during synthesis:



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Figure 2: Decision tree for structural validation of the target compound.

References

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- To cite this document: BenchChem. [Spectral Data Guide: 2-Chloro-5,7-dimethylquinoline-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024746/docs#spectral-data-guide-2-chloro-5-7-dimethylquinoline-3-carbonitrile>]

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